4-(3-Bromoprop-1-YN-1-YL)benzoic acid
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Overview
Description
4-(3-Bromoprop-1-YN-1-YL)benzoic acid is an organic compound characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromoprop-1-YN-1-YL)benzoic acid typically involves the reaction of propargyl bromide with benzoic acid derivatives. One common method includes the use of a palladium-catalyzed coupling reaction, where propargyl bromide is reacted with a benzoic acid derivative in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromoprop-1-YN-1-YL)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: The propynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often carried out in polar solvents.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include substituted benzoic acids, coupled products with extended conjugation, and reduced alcohol derivatives .
Scientific Research Applications
4-(3-Bromoprop-1-YN-1-YL)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with biological targets.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-(3-Bromoprop-1-YN-1-YL)benzoic acid involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property is particularly useful in biochemical applications, where the compound can modify proteins or nucleic acids, thereby affecting their function .
Comparison with Similar Compounds
Propargyl Bromide: Similar in structure but lacks the benzoic acid moiety.
4-(3-Hydroxyprop-1-yn-1-yl)benzoic Acid: Similar structure but with a hydroxyl group instead of a bromine atom.
Uniqueness: 4-(3-Bromoprop-1-YN-1-YL)benzoic acid is unique due to the presence of both the bromine atom and the benzoic acid moiety, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C10H7BrO2 |
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Molecular Weight |
239.06 g/mol |
IUPAC Name |
4-(3-bromoprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C10H7BrO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,(H,12,13) |
InChI Key |
AILROQQQDLYGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)C(=O)O |
Origin of Product |
United States |
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